Methanesulfonyl iodide
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Overview
Description
Methanesulfonyl iodide is an organosulfur compound with the chemical formula CH3SO2I. It is a derivative of methanesulfonic acid where the hydroxyl group is replaced by an iodine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Methanesulfonyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with sodium iodide in the presence of a solvent like acetone. The reaction proceeds as follows:
CH3SO2Cl+NaI→CH3SO2I+NaCl
Another method involves the direct iodination of methanesulfonic acid using iodine and a suitable oxidizing agent. This method is less common due to the harsh reaction conditions required.
Chemical Reactions Analysis
Methanesulfonyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to methanesulfonic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.
Biology: this compound is used in the modification of biomolecules for studying their structure and function.
Industry: this compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of methanesulfonyl iodide involves its reactivity as an electrophile. The iodine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methanesulfonyl iodide can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl fluoride. While all these compounds contain the methanesulfonyl group, their reactivity and applications differ:
Methanesulfonyl chloride (CH3SO2Cl): This compound is commonly used as a reagent in organic synthesis for converting alcohols to methanesulfonates.
Methanesulfonyl fluoride (CH3SO2F): It is used as a reagent in organic synthesis and has applications in the pharmaceutical industry.
This compound is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its chloride and fluoride counterparts.
Properties
CAS No. |
42790-82-9 |
---|---|
Molecular Formula |
CH3IO2S |
Molecular Weight |
206.01 g/mol |
IUPAC Name |
methanesulfonyl iodide |
InChI |
InChI=1S/CH3IO2S/c1-5(2,3)4/h1H3 |
InChI Key |
ONQHJHZPCWQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)I |
Origin of Product |
United States |
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